molecular formula C15H22N2O2 B7629467 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone

3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone

Cat. No. B7629467
M. Wt: 262.35 g/mol
InChI Key: PKBVPFPFRXSEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It has been found to be effective in treating NSCLC patients with the T790M mutation, which is resistant to first-generation TKIs.

Mechanism of Action

AZD-9291 selectively targets the T790M mutation in the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, which is responsible for resistance to first-generation TKIs. It irreversibly binds to the ATP-binding site of the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, inhibiting its activity and preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. It inhibits the phosphorylation of 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone, which is responsible for the activation of downstream signaling pathways that promote cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

AZD-9291 has several advantages for lab experiments, including its high potency and selectivity for the T790M mutation. However, its irreversible binding to the 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone can also limit its use in certain experiments, as it cannot be easily reversed or removed from the system.

Future Directions

There are several future directions for the research and development of AZD-9291. These include exploring its efficacy in combination with other therapies, developing new formulations and delivery methods to improve its bioavailability and reduce side effects, and investigating its potential in treating other types of cancer with 3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone mutations. Additionally, further research is needed to fully understand the mechanisms of resistance to AZD-9291 and develop strategies to overcome it.

Synthesis Methods

The synthesis of AZD-9291 involves a multi-step process starting with the reaction of 3-aminopiperidine with 2-chloro-5-methyl-3-nitropyridine to form the intermediate 3-azaspiro[5.5]undecane-3,4-dione. This intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid to form the final product, AZD-9291.

Scientific Research Applications

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC with the T790M mutation. In a phase I clinical trial, AZD-9291 was found to have a response rate of 51% in NSCLC patients with the T790M mutation. It has also been found to have a favorable safety profile with fewer side effects compared to other TKIs.

properties

IUPAC Name

3-azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-11-13(16-19-12)14(18)17-9-7-15(8-10-17)5-3-2-4-6-15/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBVPFPFRXSEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.